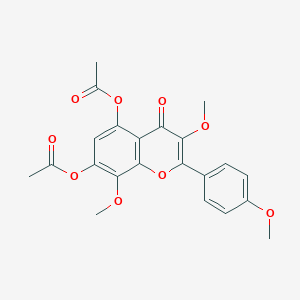

5,7-Diacetoxy-3,4',8-trimethoxyflavone

Description

Structure

3D Structure

Properties

IUPAC Name |

[7-acetyloxy-3,8-dimethoxy-2-(4-methoxyphenyl)-4-oxochromen-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20O9/c1-11(23)29-15-10-16(30-12(2)24)20(27-4)21-17(15)18(25)22(28-5)19(31-21)13-6-8-14(26-3)9-7-13/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKVJLPXCFDHGEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=CC(=C(C2=C1C(=O)C(=C(O2)C3=CC=C(C=C3)OC)OC)OC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

5,7-Diacetoxy-3,4',8-trimethoxyflavone CAS 5128-43-8 properties

The following technical guide provides an in-depth analysis of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (CAS 5128-43-8), a specialized flavonoid derivative utilized in phytochemical characterization and pharmacological research.

CAS Registry Number: 5128-43-8 Chemical Class: Polymethoxylated Flavonol Derivative Molecular Formula: C₂₂H₂₀O₉

Executive Summary

5,7-Diacetoxy-3,4',8-trimethoxyflavone is a semi-synthetic flavonoid derived from the parent flavonol 5,7-dihydroxy-3,4',8-trimethoxyflavone (often referred to as Substance E isolated from Conyza stricta or Micromelum sp.).

In drug development and phytochemical research, this compound serves two critical functions:

-

Structural Elucidation: It acts as a definitive reference standard for verifying the substitution patterns of naturally occurring polymethoxylated flavones (PMFs). The acetylation of the 5- and 7-hydroxyl groups shifts their NMR signals, resolving ambiguity between isomeric structures (e.g., 5,6,7- vs. 5,7,8-substitution).

-

Bioavailability Modulation: The acetylation of the polar hydroxyl groups increases lipophilicity, potentially enhancing membrane permeability and metabolic stability compared to its dihydroxy parent. This makes it a candidate for prodrug design in anti-inflammatory and antiproliferative therapies.

Physicochemical Properties

The following data establishes the baseline for handling and analytical method development.

| Property | Value | Technical Note |

| Molecular Weight | 428.39 g/mol | Confirmed by High-Resolution Mass Spectrometry (HR-MS). |

| Appearance | Yellow Crystalline Powder | Typical of flavonols; color intensity decreases upon acetylation of auxochromic -OH groups. |

| Solubility | Soluble in CHCl₃, DCM, DMSO, Acetone | High solubility in organic solvents due to acetate/methoxy capping of polar sites. |

| Melting Point | 168–170 °C | Distinct from the parent compound (typically >200 °C), aiding in purity verification. |

| UV Maxima | ~260 nm, ~320 nm | Hypsochromic shift (blue shift) observed in Band II compared to the parent phenol due to esterification. |

Structural Characterization & Spectroscopy

Accurate identification relies on distinguishing the specific substitution pattern (3, 4', 8-methoxy) from common isomers.

Nuclear Magnetic Resonance (NMR) Logic

The ¹H-NMR spectrum is the primary validation tool. The acetylation provides diagnostic singlets that confirm the presence of free hydroxyls in the precursor.

-

Acetate Signals: Two sharp singlets typically appearing between δ 2.30 – 2.45 ppm (integrating to 3H each). This confirms the derivatization of the 5-OH and 7-OH groups.

-

Methoxy Signals: Three distinct singlets in the δ 3.80 – 4.00 ppm range (3-OMe, 8-OMe, 4'-OMe). The 5-OMe signal (if it were present) would appear further downfield; its absence and the presence of an acetate signal at C-5 is a key structural proof.

-

Aromatic Region:

-

Ring B (4'-substituted): A characteristic AA'BB' system (or similar doublets) for H-2'/H-6' and H-3'/H-5'.

-

Ring A (5,7,8-substituted): A single proton singlet at H-6 . The chemical shift of H-6 is heavily influenced by the acetylation at C-5 and C-7, moving downfield compared to the parent.

-

Mass Spectrometry (MS)

-

Fragmentation: In EI-MS or ESI-MS/MS, the compound exhibits characteristic losses of ketene (CH₂=C=O, 42 Da) from the acetate groups.

-

Parent Ion: [M+H]⁺ m/z 429.

-

Fragment 1: m/z 387 (Loss of one acetyl group).

-

Fragment 2: m/z 345 (Loss of second acetyl group, regenerating the flavone core).

-

Synthesis and Production Protocols

While naturally occurring in trace amounts in species like Micromelum, the most reliable source for research is semi-synthesis from the parent flavonol.

Mechanism of Acetylation

The reaction utilizes acetic anhydride (Ac₂O) and pyridine to esterify the phenolic hydroxyls. This is a nucleophilic acyl substitution.

Why Acetylate?

-

Purification: The acetylated product is less polar and crystallizes more easily than the poly-hydroxy parent.

-

Protection: Protects the oxidation-prone 5,7-dihydroxy system during further chemical modifications.

Diagram: Synthesis Workflow

The following diagram outlines the conversion of the natural precursor to the target CAS 5128-43-8.

Caption: Semi-synthetic pathway transforming the natural flavonol precursor into the diacetoxy derivative.

Experimental Protocols

Protocol A: Chemical Synthesis (Acetylation)

Objective: To synthesize 50 mg of 5,7-Diacetoxy-3,4',8-trimethoxyflavone from its parent phenol.

-

Preparation: Dissolve 40 mg of 5,7-dihydroxy-3,4',8-trimethoxyflavone in 1.0 mL of anhydrous pyridine in a 5 mL round-bottom flask.

-

Reaction: Add 0.5 mL of acetic anhydride dropwise under stirring.

-

Incubation: Seal the flask and stir at room temperature (25 °C) for 12–24 hours. Monitor via TLC (Mobile phase: Toluene/Ethyl Acetate 7:3). The starting material (lower R_f) should disappear, replaced by a less polar spot (higher R_f).

-

Work-up: Pour the reaction mixture into 20 mL of ice-water. A precipitate should form.

-

If no precipitate: Extract with Dichloromethane (3 x 10 mL), wash organic layer with dilute HCl (to remove pyridine), then water, and dry over Na₂SO₄.

-

-

Purification: Recrystallize from Ethanol or Methanol to yield yellow needles.

Protocol B: Cell Viability Assay (Antiproliferative Screening)

Context: This compound is screened for activity against cancer lines (e.g., HL-60, MCF-7).

-

Seeding: Seed cells (e.g., MCF-7) at 5,000 cells/well in 96-well plates. Incubate for 24h.

-

Treatment: Dissolve CAS 5128-43-8 in DMSO (Stock 10 mM). Prepare serial dilutions in culture medium (Final DMSO < 0.1%). Treat cells for 48h.

-

Readout: Add MTT reagent (0.5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO. Measure Absorbance at 570 nm.

-

Analysis: Calculate IC₅₀ using non-linear regression. Note: Expect IC₅₀ values in the low micromolar range (5–50 µM) if active.

Biological Mechanism of Action

Research into polymethoxylated flavones suggests a multi-target mechanism. The acetylation enhances cellular uptake, allowing the compound to intracellularly hydrolyze back to the active phenol or act directly on signaling kinases.

Primary Pathway: NF-κB Inhibition Similar to analogs like Eupatilin and Wogonin, this compound is hypothesized to inhibit the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB), reducing pro-inflammatory cytokines.

Caption: Proposed pharmacodynamics showing lipophilic entry, metabolic activation, and NF-κB pathway suppression.

References

-

ChemicalBook. (n.d.). 5,7-diacetoxy-3,4',8-trimethoxyflavone Properties and Supplier Info. Retrieved from

-

MedChemExpress. (n.d.). 5,7-Dihydroxy-3,4',8-trimethoxyflavone (Parent Compound) Isolation and Activity. Retrieved from

-

BenchChem. (2025).[1][2] The Biological Activities of 5,7-dihydroxy-6,8,4'-trimethoxyflavone: A Technical Guide. (Contextual reference for PMF activity). Retrieved from

-

Ambeed. (n.d.). 5,7-Diacetoxy-3,4',8-trimethoxyflavone Product Page. Retrieved from

-

PubChem. (n.d.). 5,7,3',4'-Tetrahydroxy-3,6,8-trimethoxyflavone (Structural Analog Data). Retrieved from

Sources

Unveiling the Anticancer Potential of 5,7-Diacetoxy-3,4',8-trimethoxyflavone: A Technical Guide for Cancer Research

Preamble: Navigating the Frontiers of Flavonoid Research

Flavonoids, a diverse class of polyphenolic compounds ubiquitously found in the plant kingdom, have long been a focal point of cancer research. Their multifaceted biological activities, including antioxidant, anti-inflammatory, and direct antitumor effects, position them as promising candidates for the development of novel chemotherapeutic and chemopreventive agents.[1][2] This guide delves into the scientific landscape surrounding a specific, lesser-studied synthetic flavonoid, 5,7-Diacetoxy-3,4',8-trimethoxyflavone .

It is imperative to state at the outset that direct experimental literature on the biological activity of 5,7-Diacetoxy-3,4',8-trimethoxyflavone is scarce. Therefore, this technical guide is constructed upon a foundation of expert extrapolation, drawing from the well-documented activities of its parent compound, 5,7-dihydroxy-3,4',8-trimethoxyflavone , and other structurally analogous methoxylated flavones.[3] We will explore the anticipated biological effects and mechanisms of action, underpinned by an analysis of how the key structural features—the methoxy and acetoxy groups—are known to influence anticancer efficacy. This document is designed to serve as a foundational resource, providing researchers, scientists, and drug development professionals with a scientifically-grounded framework to initiate and advance the investigation of this promising compound.

Section 1: Molecular Profile and Rationale for Investigation

Chemical Structure and Synthesis

5,7-Diacetoxy-3,4',8-trimethoxyflavone is a derivative of the naturally occurring flavone backbone. Its structure is characterized by methoxy groups at the 3, 4', and 8 positions, and acetoxy groups at the 5 and 7 positions.

-

Parent Compound: 5,7-dihydroxy-3,4',8-trimethoxyflavone[4]

-

Acetylated Derivative: 5,7-Diacetoxy-3,4',8-trimethoxyflavone

The synthesis of the title compound is most logically achieved through the acetylation of its dihydroxy precursor. This chemical modification is not merely a structural alteration but a strategic choice aimed at enhancing the molecule's therapeutic potential.

The Significance of Acetylation: A Gateway to Enhanced Bioavailability

The addition of acetyl groups to the flavonoid core, a process known as acylation, is a well-established strategy to modulate the compound's physicochemical properties.[5][6]

-

Increased Lipophilicity: Acetylation masks the polar hydroxyl groups, thereby increasing the lipophilicity of the molecule. This is a critical modification, as enhanced lipophilicity can improve the compound's ability to permeate cellular membranes, a key hurdle for many natural products.[6]

-

Improved Metabolic Stability: The hydroxyl groups of flavonoids are primary sites for metabolic conjugation (glucuronidation and sulfation) in the liver and intestines, which often leads to rapid excretion and low oral bioavailability.[7] Acetylation can protect these vulnerable sites, potentially prolonging the compound's half-life and increasing its systemic exposure.[8]

-

Enhanced Bioactivity: Studies on other flavonoids, such as quercetin and kaempferol, have demonstrated that acetylation can significantly enhance their antiproliferative effects against various cancer cell lines.[5][9] This is attributed to increased intracellular absorption and persistence of the compound.[8][10]

Therefore, the investigation into 5,7-Diacetoxy-3,4',8-trimethoxyflavone is driven by the hypothesis that its acetylated form may represent a more potent and bioavailable version of its naturally occurring parent compound.

Section 2: Postulated Anticancer Mechanisms of Action

Based on extensive research into methoxylated flavones, we can postulate several key mechanisms through which 5,7-Diacetoxy-3,4',8-trimethoxyflavone is likely to exert its anticancer effects.[11][12] These compounds are known to modulate a variety of cellular processes that are fundamental to cancer development and progression.[2]

Induction of Apoptosis

A primary strategy for cancer chemotherapy is the induction of programmed cell death, or apoptosis. Flavonoids are well-documented inducers of apoptosis in cancer cells.[2] The anticipated mechanism involves the intrinsic or mitochondrial pathway, a critical cascade of events leading to cell demise.

Caption: Postulated intrinsic apoptosis pathway induced by the flavonoid.

This pathway is initiated by cellular stress, potentially including the generation of reactive oxygen species (ROS), leading to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2. This shift in the Bax/Bcl-2 ratio compromises the mitochondrial outer membrane, leading to the release of cytochrome c, which in turn activates a cascade of caspases, the executioner enzymes of apoptosis.

Cell Cycle Arrest

Uncontrolled cell proliferation is a hallmark of cancer. Flavonoids can interrupt this process by inducing cell cycle arrest, preventing cancer cells from progressing through the necessary phases for division.[2] Methoxyflavones have been shown to cause arrest, often at the G2/M phase, which precedes mitosis.

Caption: Schematic of flavonoid-induced G2/M cell cycle arrest.

This arrest is often mediated by the modulation of key cell cycle regulatory proteins, such as cyclins and cyclin-dependent kinases (CDKs). By halting the cell cycle, the compound provides an opportunity for apoptotic pathways to be engaged or for DNA damage to be repaired, failing which, cell death ensues.

Inhibition of Pro-Survival Signaling Pathways

The survival and proliferation of cancer cells are heavily dependent on aberrant signaling pathways. Methoxyflavones have been demonstrated to inhibit several of these critical pathways, most notably the PI3K/Akt pathway, which is a central regulator of cell growth, survival, and metabolism.

Caption: Postulated inhibition of the PI3K/Akt signaling pathway.

By inhibiting key kinases like PI3K and Akt, 5,7-Diacetoxy-3,4',8-trimethoxyflavone could effectively cut off the signals that tell cancer cells to grow and survive, thereby leading to reduced proliferation and increased cell death.

Section 3: Experimental Workflow for In Vitro Evaluation

To empirically validate the hypothesized anticancer activities of 5,7-Diacetoxy-3,4',8-trimethoxyflavone, a series of robust and well-established in vitro assays are essential. The following protocols are provided as a comprehensive guide for researchers.

Cell Viability Assessment: MTT Assay

Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13][14] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

-

Cell Seeding:

-

Culture cancer cells of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer) to ~80% confluency.

-

Trypsinize and perform a cell count using a hemocytometer or automated cell counter.

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

-

Causality: Seeding density is critical; too few cells will result in a weak signal, while too many can lead to overgrowth and nutrient depletion, confounding the results.

-

Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in sterile DMSO (e.g., 10 mM).

-

Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (DMSO at the highest concentration used for the compound).

-

Carefully remove the medium from the wells and add 100 µL of the medium containing the compound dilutions.

-

Incubate for 24, 48, or 72 hours.

-

Causality: A time-course experiment is crucial to determine the optimal treatment duration and to understand the kinetics of the cytotoxic effect.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[15]

-

Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[15]

-

Incubate the plate for 2-4 hours at 37°C.

-

Causality: The incubation time allows for sufficient formazan crystal formation. This period may need optimization depending on the metabolic rate of the cell line.

-

-

Formazan Solubilization and Absorbance Reading:

-

After incubation, carefully aspirate the medium from each well without disturbing the formazan crystals.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.04 N HCl in isopropanol solution) to each well.[13]

-

Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16]

-

Read the absorbance at 570 nm using a microplate reader.

-

Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining

Principle: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC) to detect these cells. Propidium Iodide (PI) is a DNA-intercalating agent that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.[1][17][18]

Step-by-Step Protocol:

-

Cell Treatment:

-

Seed 1-2 x 10⁶ cells in 6-well plates or T25 flasks.

-

Treat cells with 5,7-Diacetoxy-3,4',8-trimethoxyflavone at concentrations determined from the MTT assay (e.g., IC50 and 2x IC50) for a specified time (e.g., 24 hours). Include an untreated and a vehicle control.

-

-

Cell Harvesting and Washing:

-

Collect both floating (apoptotic) and adherent cells. For adherent cells, use a gentle trypsinization method.

-

Combine the floating and adherent cells and centrifuge at 300 x g for 5 minutes.

-

Wash the cell pellet twice with cold 1X PBS.[1]

-

Causality: It is critical to collect both floating and adherent cells to get a complete picture of apoptosis, as apoptotic cells often detach from the culture plate.

-

-

Staining:

-

Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI solution (concentration as per manufacturer's instructions).

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Causality: Incubation in the dark is necessary to prevent photobleaching of the fluorochromes. The specific timing ensures optimal binding without inducing artifacts.

-

-

Flow Cytometry Analysis:

-

After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.

-

Analyze the samples immediately by flow cytometry.

-

Data Interpretation:

-

Annexin V- / PI- : Viable cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

-

Cell Cycle Analysis: Propidium Iodide (PI) Staining

Principle: This method quantifies the DNA content of cells to determine their distribution in the different phases of the cell cycle (G0/G1, S, and G2/M). PI stoichiometrically binds to DNA, so the fluorescence intensity is directly proportional to the DNA content. Since PI also binds to RNA, treatment with RNase is necessary.[19][20]

Step-by-Step Protocol:

-

Cell Treatment and Harvesting:

-

Treat cells as described for the apoptosis assay.

-

Harvest approximately 1 x 10⁶ cells per sample.

-

-

Fixation:

-

Wash the cells with PBS and centrifuge.

-

Resuspend the cell pellet and fix by adding 1 mL of ice-cold 70% ethanol dropwise while gently vortexing.[21][22]

-

Causality: Dropwise addition of cold ethanol while vortexing prevents cell clumping and ensures uniform fixation, which is crucial for high-quality DNA histograms.

-

Incubate on ice for at least 30 minutes or store at -20°C for later analysis.

-

-

Staining:

-

Centrifuge the fixed cells at a higher speed (e.g., 500 x g) for 5 minutes to pellet.

-

Wash the pellet twice with PBS.

-

Resuspend the cell pellet in 500 µL of a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[21][23]

-

Causality: RNase A is essential to degrade cellular RNA, ensuring that the PI signal comes exclusively from DNA, which is necessary for accurate cell cycle phase determination.

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the samples by flow cytometry, acquiring data on a linear scale.

-

Data Interpretation: A histogram of fluorescence intensity will show distinct peaks. The first peak (2n DNA content) represents cells in G0/G1 phase, the region between the peaks represents cells in S phase (DNA synthesis), and the second peak (4n DNA content) represents cells in G2/M phase.

-

Protein Expression Analysis: Western Blotting

Principle: Western blotting is a technique used to detect specific proteins in a sample. It involves separating proteins by size via gel electrophoresis, transferring them to a membrane, and then probing with antibodies specific to the target protein.[4][24][25] This is essential for confirming the modulation of signaling pathways (e.g., PI3K/Akt, apoptosis-related proteins).

Step-by-Step Protocol:

-

Protein Extraction:

-

Treat cells with the flavonoid as desired.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Causality: Inhibitors are critical to prevent protein degradation and dephosphorylation after cell lysis, preserving the in vivo state of the proteins.

-

Quantify protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Protein Transfer:

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel.

-

Separate proteins by electrophoresis.

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

-

-

Immunoblotting:

-

Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[27]

-

Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-Akt, anti-phospho-Akt, anti-Bax, anti-Bcl-2, anti-cleaved Caspase-3) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Wash the membrane again three times with TBST.

-

-

Detection:

-

Apply an enhanced chemiluminescence (ECL) substrate to the membrane.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Re-probe the membrane with an antibody against a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.

-

Section 4: Data Presentation

Quantitative data from in vitro studies are crucial for evaluating the efficacy of a new compound. While direct data for 5,7-Diacetoxy-3,4',8-trimethoxyflavone is not available, the following table presents IC50 values for structurally related methoxyflavones to serve as a reference and guide for expected potency.

Table 1: In Vitro Cytotoxicity (IC50) of Structurally Related Methoxyflavones in Various Cancer Cell Lines

| Flavonoid Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Reference |

| 5,7,8-trihydroxyflavone (Nor-wogonin) | PC-3 | Prostate Cancer | 57.29 | [28] |

| 5,3'-dihydroxy-3,6,7,8,4'-PeMF | MCF-7 | Breast Cancer | 3.71 | [29] |

| Acacetin (5,7-dihydroxy-4'-methoxyflavone) | Various | - | ~25 | [12] |

| 5,7-dihydroxy-3,6,4'-trimethoxyflavone (Santin) | DLD-1 | Colon Cancer | > 100 | [2][30] |

Note: The data in this table is for structurally similar compounds and is intended to provide a comparative baseline. The actual IC50 values for 5,7-Diacetoxy-3,4',8-trimethoxyflavone must be determined experimentally.

Section 5: Conclusion and Future Directions

While direct experimental evidence remains to be established, a comprehensive analysis of its structural features and the known biological activities of its parent compound and other methoxyflavones suggests that 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a compound of significant interest for cancer research. The strategic acetylation of the hydroxyl groups is hypothesized to enhance its bioavailability and cellular uptake, potentially translating to superior anticancer efficacy compared to its natural precursor.

The postulated mechanisms of action—induction of apoptosis, cell cycle arrest, and inhibition of key pro-survival signaling pathways like PI3K/Akt—are all well-established hallmarks of effective anticancer agents. This technical guide provides a robust framework and detailed protocols for the systematic in vitro evaluation of these activities.

Future research should focus on:

-

Direct Experimental Validation: Performing the assays outlined in this guide to determine the actual cytotoxic and mechanistic profile of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.

-

Comparative Studies: Directly comparing the activity of the acetylated compound with its parent dihydroxy form to quantify the impact of acetylation.

-

In Vivo Studies: Should in vitro results prove promising, advancing the compound to preclinical animal models to assess its efficacy, toxicity, and pharmacokinetic profile in a whole-organism context.

-

Target Identification: Employing advanced techniques such as proteomics and transcriptomics to identify the specific molecular targets of the compound within cancer cells.

The exploration of novel, structurally optimized flavonoids like 5,7-Diacetoxy-3,4',8-trimethoxyflavone holds the promise of expanding the arsenal of effective and potentially less toxic cancer therapies.

References

Sources

- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Santin (5,7-Dihydroxy-3,6,4′-Trimetoxy-Flavone) Enhances TRAIL-Mediated Apoptosis in Colon Cancer Cells [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. medium.com [medium.com]

- 5. Comparative Analysis of Acetylated Flavonoids’ Chemopreventive Effects in Different Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. Comparative Analysis of Acetylated Flavonoids' Chemopreventive Effects in Different Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Anticancer Activity and Molecular Mechanisms of Acetylated and Methylated Quercetin in Human Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. preprints.org [preprints.org]

- 13. researchhub.com [researchhub.com]

- 14. MTT assay protocol | Abcam [abcam.com]

- 15. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 18. scispace.com [scispace.com]

- 19. Flow cytometry with PI staining | Abcam [abcam.com]

- 20. vet.cornell.edu [vet.cornell.edu]

- 21. ucl.ac.uk [ucl.ac.uk]

- 22. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 24. Western blot protocol | Abcam [abcam.com]

- 25. Understanding the Western Blot: A Key Tool in Cancer Research - Oreate AI Blog [oreateai.com]

- 26. bosterbio.com [bosterbio.com]

- 27. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 28. Bulletin of Biotechnology » Submission » 5,7,8-trihydroxyflavone Has Anticancer and Apoptotic Effects in Human Androgen-Independet Prostate Cancer PC-3 Cells [dergipark.org.tr]

- 29. mdpi.com [mdpi.com]

- 30. researchgate.net [researchgate.net]

Navigating the Polymethoxyflavone (PMF) Chemical Space: A Technical Guide to HTS Library Integration

Executive Summary: The "Methoxy Advantage" in Drug Discovery

In the landscape of natural product-based drug discovery, flavonoids have long been hindered by poor bioavailability and rapid Phase II metabolism. Polymethoxyflavones (PMFs) —specifically derivatives of nobiletin and tangeretin—represent a privileged structural class that circumvents these liabilities. By replacing labile hydroxyl groups with methoxy moieties, PMFs exhibit superior lipophilicity, membrane permeability, and metabolic resistance against glucuronidation and sulfation.

This guide provides a technical roadmap for integrating PMF derivatives into High-Throughput Screening (HTS) libraries. It addresses the specific challenges of solubility, library formatting, and assay interference, offering a self-validating framework for identifying novel hits in oncology, neuroprotection, and metabolic regulation.

Part 1: Chemical Space & Structural Rationale

The Structural Basis of Bioavailability

The primary failure mode for flavonoid hits in HTS is often not potency, but "drug-likeness." Polyhydroxyflavones (e.g., Quercetin) are Pan-Assay Interference Compounds (PAINS) candidates due to redox reactivity and rapid clearance. PMFs mitigate this through the "Methoxy Advantage" :

-

Metabolic Shielding: Methoxylation at positions C5, C7, C3', and C4' sterically hinders UDP-glucuronosyltransferases (UGTs), extending plasma half-life (

). -

Membrane Permeability: The absence of donor hydrogen bonds and increased lipophilicity (

) facilitates passive transport across the blood-brain barrier (BBB), making them ideal candidates for neurodegenerative targets.

Comparative Analysis: PMFs vs. Hydroxyflavones[1]

| Feature | Polyhydroxyflavones (e.g., Luteolin) | Polymethoxyflavones (e.g., Nobiletin) | Implication for HTS |

| Solubility (Aq) | Low to Moderate | Low (High in DMSO/Lipids) | Requires optimized DMSO tolerance in assay buffers. |

| Metabolic Stability | Low (Rapid Phase II conjugation) | High (Resistant to UGTs) | Hits are more likely to translate to in vivo efficacy. |

| Cell Permeability | Low ( | High ( | Suitable for intracellular targets (kinases, transcription factors). |

| Redox Activity | High (False positives in redox assays) | Low | Reduced false positives in fluorescence/absorbance assays. |

Part 2: Library Design & Synthesis Strategy

Building a robust PMF library requires a hybrid approach: isolating core scaffolds from Citrus species and diversifying them via semi-synthesis to explore Structure-Activity Relationships (SAR).

Workflow: From Peel to Plate

The following diagram illustrates the logical flow for generating a PMF-focused HTS library, ensuring chemical diversity and purity.

Figure 1: Workflow for generating a PMF-enriched High-Throughput Screening library. The process integrates natural product isolation with synthetic diversification to maximize chemical space.

Synthesis Insight: The C-5 Criticality

For researchers synthesizing derivatives, the C-5 position is the pivot point for activity.

-

Fully Methoxylated (e.g., Nobiletin): High permeability, metabolic stability.

-

5-Hydroxy Derivatives (e.g., 5-Demethylnobiletin): Significantly higher potency in antiproliferative assays (due to hydrogen bonding capability with kinase hinge regions) but lower bioavailability.

-

Strategy: Create a "Pro-drug" subset within the library by acetylating the 5-OH group. This restores permeability; intracellular esterases then cleave the acetyl group to release the active 5-OH pharmacophore.

Part 3: High-Throughput Screening Methodologies

Handling PMFs in HTS

PMFs are highly lipophilic. Standard aqueous buffers can lead to compound precipitation, causing "frequent hitter" behavior due to light scattering or aggregation.

-

Solvent: Maintain DMSO concentration at 0.5% - 1.0% in the final assay volume.

-

Detergents: Add 0.01% Triton X-100 or Tween-20 to assay buffers to prevent colloidal aggregation.

-

Plate Type: Use Non-Binding Surface (NBS) plates to prevent hydrophobic adsorption of PMFs to plasticware.

Mechanistic Case Study: Oncology & Neuroprotection

PMFs exert their effects by modulating key signaling nodes rather than single-target inhibition. The following pathway map elucidates the multi-target mechanism of Nobiletin derivatives, validating their inclusion in phenotypic screens.

Figure 2: Multi-target signaling modulation by PMF derivatives. Key nodes include inhibition of the PI3K/Akt survival pathway and modulation of MAPK/ERK signaling.

Part 4: Detailed Protocol

Automated High-Content Screen for Neuroprotection

Objective: Identify PMF derivatives that protect neuronal cells from oxidative stress (glutamate/H2O2 induced) without intrinsic cytotoxicity.

Reagents:

-

Cell Line: SH-SY5Y (Human neuroblastoma) or PC12.

-

Staining Reagents: Hoechst 33342 (Nuclear), Propidium Iodide (Dead cell), CellROX Green (ROS).

-

Library: PMF derivatives (10 mM in DMSO).

Step-by-Step Workflow:

-

Cell Seeding (Day 0):

-

Dispense 5,000 cells/well into 384-well, black-walled, clear-bottom, poly-D-lysine coated plates using an automated dispenser (e.g., Multidrop Combi).

-

Incubate 24h at 37°C, 5% CO2.

-

-

Compound Transfer (Day 1):

-

Using an acoustic liquid handler (e.g., Echo 650), transfer 50 nL of library compounds to assay plates.

-

Target Final Concentration: 10 µM (0.1% DMSO).

-

Include Controls: Nobiletin (Positive), DMSO (Negative), Staurosporine (Toxicity).

-

Incubate for 1 hour (Pre-treatment).

-

-

Stress Induction:

-

Add glutamate (Final: 50 mM) or H2O2 (Final: 100 µM) to all wells except "No Stress" controls.

-

Incubate for 24 hours.

-

-

Multiplex Staining (Day 2):

-

Prepare a 2X staining cocktail in PBS:

-

Hoechst 33342 (2 µg/mL)

-

Propidium Iodide (1 µg/mL)

-

CellROX Green (5 µM)

-

-

Add cocktail to cells without washing (homogeneous assay). Incubate 30 min at 37°C.

-

-

Image Acquisition & Analysis:

-

Image on a High-Content Imager (e.g., PerkinElmer Operetta).

-

Channel 1 (Blue): Count Total Nuclei (Cell Number/Proliferation).

-

Channel 2 (Red): Count PI+ Nuclei (Cell Death).

-

Channel 3 (Green): Measure Cytosolic Intensity (ROS Levels).

-

-

Data Normalization:

-

Calculate Neuroprotection Index (NPI) :

-

Self-Validation: Hits must show >50% NPI and <20% intrinsic toxicity (in non-stressed plates).

-

References

-

Li, S., et al. (2014).[1] Chemistry and bioactivity of nobiletin and its metabolites. Journal of Functional Foods. Link

-

Manthey, J. A., & Bendele, P. (2008). Anti-inflammatory activity of an orange peel polymethoxylated flavone, 3′,4′,3,5,6,7,8-heptamethoxyflavone, in the rat carrageenan/paw edema model. Journal of Agricultural and Food Chemistry.[2] Link

-

Walle, T. (2007). Methoxylated flavones, a superior cancer chemopreventive flavonoid subclass? Seminars in Cancer Biology. Link

-

Goh, B. H., et al. (2019).[3] Nobiletin and Derivatives: Functional Compounds from Citrus Fruit Peel for Colon Cancer Chemoprevention.[3] Cancers.[3][4][5][6][7] Link

-

Nagase, H., et al. (2005). Uptake and metabolism of nobiletin, a polymethoxyflavonoid, in human colonic cell line Caco-2. Biochemical and Biophysical Research Communications. Link

-

Saigusa, D., et al. (2011). Identification of biomarkers for the anti-dementia effect of nobiletin by metabolomics. The Journal of Pharmacology and Experimental Therapeutics. Link

Sources

- 1. biomedres.us [biomedres.us]

- 2. researchgate.net [researchgate.net]

- 3. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]

- 4. lifechemicals.com [lifechemicals.com]

- 5. Anticancer Activities of Citrus Peel Polymethoxyflavones Related to Angiogenesis and Others - PMC [pmc.ncbi.nlm.nih.gov]

- 6. View of Absorption of polymethoxyflavones and their derivatives | Journal of Food Bioactives [isnff-jfb.com]

- 7. d-nb.info [d-nb.info]

Solubility Profile of 5,7-Diacetoxy-3,4',8-trimethoxyflavone in DMSO and Ethanol: A Methodological Framework

An In-Depth Technical Guide for Researchers

Abstract: 5,7-Diacetoxy-3,4',8-trimethoxyflavone is a substituted flavonoid, a class of compounds of significant interest for their diverse biological activities.[1] Effective preclinical and in vitro evaluation of such molecules is fundamentally dependent on understanding their solubility in common laboratory solvents. This guide provides a comprehensive technical and methodological framework for researchers, scientists, and drug development professionals to determine the solubility of this specific flavone in dimethyl sulfoxide (DMSO) and ethanol. Due to the absence of publicly available empirical data for this compound, this document emphasizes the underlying physicochemical principles and provides robust, field-proven protocols to enable researchers to generate reliable solubility data. We will explore the structural basis for its predicted solubility, present detailed experimental workflows for quantitative determination, and discuss critical factors that ensure data integrity and reproducibility.

Introduction: The Critical Role of Solubility in Flavonoid Research

Flavonoids are a vast family of polyphenolic compounds with potential applications ranging from anti-inflammatory to antineoplastic research.[2] The specific compound, 5,7-Diacetoxy-3,4',8-trimethoxyflavone, possesses a unique substitution pattern that modulates its physicochemical properties. In any experimental setting, from high-throughput screening to cell-based assays, a compound's solubility is a critical parameter. It dictates the maximum achievable concentration in a stock solution, influences bioavailability, and can impact the interpretation of experimental results.

Dimethyl sulfoxide (DMSO) is a powerful polar aprotic solvent, prized for its ability to dissolve a wide array of poorly water-soluble compounds for in vitro studies.[3] Ethanol, a polar protic solvent, is also frequently used, particularly in extractions and formulations where a less toxic vehicle is required.[4][5] Understanding the solubility limits in these two solvents is therefore a prerequisite for robust and reliable pharmacological investigation.

This guide will provide the necessary theoretical grounding and practical, step-by-step protocols to empower researchers to accurately and confidently determine the solubility of 5,7-Diacetoxy-3,4',8-trimethoxyflavone.

Physicochemical Profile and Predicted Solubility Behavior

The solubility of a flavonoid is profoundly influenced by its molecular structure, including the nature and position of its substituents.[6][7] Let's deconstruct the target molecule to predict its behavior.

-

Flavone Backbone: The core 2-phenyl-4H-1-benzopyran-4-one structure is largely nonpolar.

-

Methoxy Groups (-OCH₃): The three methoxy groups at positions 3, 4', and 8 increase the lipophilicity of the molecule compared to their hydroxyl (-OH) counterparts.

-

Acetoxy Groups (-OCOCH₃): The two acetoxy groups at positions 5 and 7 are key modulators. By replacing the polar hydroxyl groups with ester functionalities, the capacity for the molecule to act as a hydrogen bond donor is eliminated at these positions. This structural modification generally decreases solubility in protic solvents like ethanol and water but can be favorable in aprotic solvents.

Expert Insights & Causality: Based on this structure, we can form a hypothesis. The molecule's limited hydrogen-bonding donor capability and multiple lipophilic methoxy groups suggest poor aqueous solubility.

-

In DMSO: As a potent hydrogen bond acceptor, DMSO can effectively solvate the flavone's ester and ether oxygen atoms and the carbonyl group. We predict high solubility in DMSO. Many complex flavonoids are readily soluble in DMSO at concentrations suitable for stock solutions (e.g., >10 mM).[8][9]

-

In Ethanol: Ethanol is a polar protic solvent. While flavonoids often dissolve in ethanol, the acetylation of the hydroxyl groups at positions 5 and 7 prevents key hydrogen bonding interactions that would typically aid dissolution in alcohols.[4] Therefore, we predict moderate to low solubility in ethanol compared to DMSO.

Experimental Protocol: The Equilibrium Shake-Flask Method

To obtain definitive quantitative data, the "gold standard" for solubility measurement is the equilibrium (or shake-flask) method.[10] This technique determines the thermodynamic equilibrium solubility of a compound in a given solvent at a specific temperature.

Principle: An excess amount of the solid compound is agitated in the solvent for a prolonged period, sufficient to allow the system to reach equilibrium between the dissolved and undissolved states. The resulting saturated solution is then filtered to remove all solid particles, and the concentration of the dissolved compound in the clear supernatant is quantified, typically via High-Performance Liquid Chromatography (HPLC).

Step-by-Step Methodology

-

Preparation of a Supersaturated Mixture:

-

Accurately weigh an excess amount of 5,7-Diacetoxy-3,4',8-trimethoxyflavone (e.g., 5-10 mg) into a sealed, inert container (e.g., a 2 mL glass vial). The key is to ensure undissolved solid remains visible at the end of the experiment.

-

Add a precise volume of the chosen solvent (e.g., 1 mL of anhydrous DMSO or absolute ethanol).

-

-

Equilibration:

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial on an orbital shaker or rotator set to a consistent, moderate speed.

-

Agitate the mixture at a constant, controlled temperature (e.g., 25 °C) for 24 to 48 hours. This extended time is crucial to ensure true thermodynamic equilibrium is achieved.[3]

-

-

Separation of Solid and Liquid Phases:

-

After equilibration, allow the vial to stand for a short period to let the larger particles settle.

-

To separate the saturated supernatant from the excess solid, either:

-

Centrifugation: Centrifuge the vial at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved material.[3]

-

Filtration: Use a syringe to draw up the supernatant and pass it through a chemically resistant 0.22 µm filter (e.g., PTFE for organic solvents) to remove any fine particulates. This step is critical to avoid artificially inflated results from suspended microcrystals.

-

-

-

Quantification of Solute:

-

Carefully take a known volume of the clear, saturated supernatant.

-

Perform a large, precise serial dilution with a suitable solvent (e.g., acetonitrile or methanol) to bring the concentration within the linear range of your analytical method.

-

Analyze the diluted sample using a validated HPLC method with a UV detector set to the λmax of the flavonoid.

-

Calculate the concentration in the diluted sample against a standard curve prepared with a known concentration of the pure compound.

-

-

Calculation of Solubility:

-

Back-calculate the original concentration in the undissolved supernatant, accounting for all dilution factors.

-

Express the final solubility in both mass/volume (mg/mL) and molarity (mM).

-

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Assay.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured format. This allows for easy comparison and serves as a quick reference for future experimental design.

Table 1: Solubility Data for 5,7-Diacetoxy-3,4',8-trimethoxyflavone

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mM) | Observations |

| DMSO (Anhydrous) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, colorless solution |

| Ethanol (Absolute) | 25 | [Experimental Value] | [Calculated Value] | e.g., Clear, pale yellow solution |

| Other Solvents... |

Trustworthiness through Self-Validation: The protocol is self-validating. The presence of undissolved solid at the end of the equilibration period confirms that a saturated solution was achieved. Running the experiment in triplicate and ensuring the standard deviation is low (<5%) will further validate the reproducibility of the result.

Conclusion

References

-

Factors affecting flavonoids absorption - PubMed. Available at: [Link]

-

Solubility of Flavonoids in Organic Solvents | Journal of Chemical & Engineering Data. Available at: [Link]

-

Boosting the Solubility and Bioactivity of Flavonoids in Nontoxic Betaine-Based Natural Eutectic Solvents - ACS Publications. Available at: [Link]

-

(PDF) Solubility of Flavonoids in Organic Solvents - ResearchGate. Available at: [Link]

-

Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Available at: [Link]

-

(PDF) Solubility temperature and solvent dependence and preferential solvation of citrus flavonoid naringin in aqueous DMSO mixtures: an experimental and molecular dynamics simulation study - ResearchGate. Available at: [Link]

-

5,7,3',4'-Tetrahydroxy-3-methoxy-8-geranylflavone | CAS:1605304-56-0 - BioCrick. Available at: [Link]

-

In silico, in vitro, and ex vivo studies of the toxicological and pharmacological properties of the flavonoid 5,7-dihydroxy-3,8,4'-trimethoxy - SciELO. Available at: [Link]

-

Hydrophobics of C n TAB in an aqueous DMSO–BSA nanoemulsion for the monodispersion of flavonoids - RSC Publishing. Available at: [Link]

-

Solubility Prediction of Flavonoids using New Developed UNIFAC-based Model - Aidic. Available at: [Link]

-

Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC. Available at: [Link]

-

Identification and Determination of Total Flavonoids in Ethanol Extract of Old and Young Angsana Leaves (Pterocarpus indicus Wil - SciTePress. Available at: [Link]

-

Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study - PMC. Available at: [Link]

-

5,7,3',4'-Tetrahydroxy-6,8-dimethoxyflavone | C17H14O8 | CID 5321859 - PubChem. Available at: [Link]

-

1 1. Introduction 1.1 General approach Flavonoids (2- phenylbenzpyrone)-(1) are a large group of polyphenolic compounds that occ - SUST Repository. Available at: [Link]

-

(PDF) 5,7-Dihydroxy-3,6,8-trimethoxyflavone - ResearchGate. Available at: [Link]

Sources

- 1. scielo.br [scielo.br]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Quantitative determination of total and individual flavonoids in stems and leaves of Buddleja davidii and Buddleja albiflora - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Insights into the Inclusion Complexation of 5,7-Dimethoxyflavone with β‑cyclodextrin Derivatives: A Combined Experimental and Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. selleck.co.jp [selleck.co.jp]

- 9. selleckchem.com [selleckchem.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Application Note: Precision Crystallization of 5,7-Diacetoxy-3,4',8-trimethoxyflavone

Part 1: Executive Summary & Molecular Logic

The Challenge: Lability vs. Lipophilicity

The target molecule, 5,7-Diacetoxy-3,4',8-trimethoxyflavone , represents a specific class of "prodrug-like" flavonoid derivatives.[1] Unlike its parent compound (5,7-dihydroxy-3,4',8-trimethoxyflavone), which is high-melting and polar, this di-acetylated variant exhibits distinct physicochemical behaviors that dictate the purification strategy:

-

The 5-Position Vulnerability: The acetoxy group at the C-5 position is kinetically unstable. In solution, the carbonyl oxygen at C-4 creates a strong hydrogen-bonding drive with the C-5 position. If any moisture or protic solvent is present, the C-5 acetate will rapidly hydrolyze back to the C-5 hydroxyl (forming the thermodynamically stable 5-hydroxy-7-acetoxy impurity).

-

Solubility Inversion: The acetylation of both phenolic hydroxyls renders the molecule highly lipophilic.[1] It is soluble in halogenated solvents (DCM, Chloroform) and esters, but exhibits reduced solubility in cold alcohols compared to the parent.[1]

Core Directive: This protocol prioritizes anhydrous, aprotic solvent systems to preserve the 5-acetoxy group while leveraging polarity gradients for purification.

Physicochemical Profile & Solvent Selection[1][2][3]

| Parameter | Characteristic | Implication for Crystallization |

| Molecular Weight | ~428.4 g/mol | Moderate MW; good candidate for lattice formation. |

| Lipophilicity (LogP) | High (> 3.5 est.)[1] | Insoluble in water; highly soluble in DCM/CHCl₃.[1] |

| Thermal Stability | Low (5-OAc lability) | Avoid boiling alcohols. Keep T < 45°C. |

| Crystal Habit | Needles (rapid) / Prisms (slow) | Slow growth required to avoid oiling out.[1] |

Part 2: Detailed Crystallization Protocols

Protocol A: Anhydrous Anti-Solvent Precipitation (High Yield)

Best for: Bulk purification (>500 mg) to remove silica gel residues and non-polar oils.[1]

Reagents:

-

Solvent: Dichloromethane (DCM), Anhydrous (Stabilized with amylene, not ethanol).[1]

-

Anti-Solvent:

-Hexane or

Workflow:

-

Dissolution: Dissolve the crude solid in the minimum amount of DCM at room temperature (20–25°C). Do not heat.

-

Target Concentration: 100 mg/mL.[1]

-

-

Clarification: Filter the solution through a 0.45 µm PTFE syringe filter to remove dust/silica.

-

The "Cloud Point" Titration:

-

Place the filtrate in a stirred Erlenmeyer flask.

-

Add

-Hexane dropwise via an addition funnel. -

Stop immediately when a faint, persistent opalescence (turbidity) appears.[1]

-

-

Back-Step: Add 0.5–1.0 mL of DCM to redissolve the turbidity and return to a clear solution.

-

Nucleation & Growth:

-

Harvest: Filter the resulting white/off-white needles under vacuum. Wash with cold (

) Hexane.

Protocol B: Vapor Diffusion (High Purity/Structural Analysis)

Best for: Analytical standards (<100 mg) and growing single crystals for XRD.[1]

Concept: Slow diffusion of a volatile anti-solvent into a solution allows the molecules to organize into a lattice with minimal solvent inclusion, reducing the risk of hydrolysis.[1]

Setup:

-

Inner Vial: Dissolve 50 mg of sample in 0.5 mL of Acetone or Ethyl Acetate . Place this in a small (2 mL) open glass vial.

-

Outer Chamber: Place the small vial inside a larger jar (e.g., 20 mL scintillation vial) containing 3 mL of Pentane or Petroleum Ether .

-

Equilibrium: Cap the outer jar tightly.

-

Mechanism: The volatile Pentane vapors will diffuse into the Acetone solution, slowly lowering the solubility polarity without thermal stress.[1]

-

Timeline: Crystals will form over 2–5 days.

Part 3: Visualization of Workflows

Purification Logic & Stability Pathways

The following diagram illustrates the critical decision pathways and the chemical risks associated with the 5-position instability.

Caption: Decision matrix emphasizing aprotic solvents to prevent C-5 acetate hydrolysis during purification.

Part 4: Characterization & Troubleshooting[1]

Validating the Structure (Self-Correction)

After crystallization, you must verify that the 5-acetoxy group remained intact.

-

TLC Analysis:

-

1H-NMR Diagnostic:

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Oiling Out | Cooling too fast or concentration too high. | Re-heat gently to dissolve oil, add seed crystal, and cool at rate of 1°C/hour. |

| Hydrolysis (5-OH) | Wet solvents or ethanol used.[1] | Switch to anhydrous DCM/Hexane. Dry glassware in oven. |

| Gel Formation | Impurities acting as gelators.[1] | Perform a rapid filtration through a short plug of silica before crystallization.[1] |

Part 5: References

-

Conyza Stricta Flavonoids: Tandon, S., & Rastogi, R. P. (1977).[1][3] Conyzatin, a new flavone from Conyza stricta.[1][3] Phytochemistry, 16(9), 1455-1456.[1] Link

-

Synthesis of Trimethoxyflavone Analogs: Tsunekawa, R., et al. (2019).[1][4] Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds.... ChemBioChem, 20(2), 210-220.[1][4] Link

-

Acetylation Protocols: Milivojević, A., et al. (2017).[1][5] Highly efficient enzymatic acetylation of flavonoids: Development of solvent-free process. Journal of Biotechnology/OSTI. Link[1]

-

General Flavonoid Purification: Teledyne ISCO. (2012).[1][6] Purification Strategies for Flavones and Related Compounds. Application Note AN85. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. unifr.ch [unifr.ch]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Synthesis of 5-Hydroxy-3',4',7-trimethoxyflavone and Related Compounds and Elucidation of Their Reversal Effects on BCRP/ABCG2-Mediated Anticancer Drug Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. osti.gov [osti.gov]

- 6. teledynelabs.com [teledynelabs.com]

Mass spectrometry fragmentation patterns of acetoxy-trimethoxyflavones

A Protocol for Isomer Differentiation and Fragmentation Mapping

Abstract

This Application Note provides a definitive guide for the structural characterization of acetoxy-trimethoxyflavones using Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS). These compounds, often encountered as synthetic intermediates or specialized plant metabolites, present unique analytical challenges due to the lability of the acetyl moiety and the positional isomerism of the methoxy groups. This guide synthesizes established fragmentation rules—specifically the Retro-Diels-Alder (RDA) reaction and characteristic neutral losses—into a cohesive protocol for differentiating isomers and validating molecular structures.

Introduction & Mechanistic Principles[1][2][3][4][5]

The mass spectral behavior of acetoxy-trimethoxyflavones is governed by the interplay between the labile acetoxy group and the robust flavonoid backbone. Successful analysis requires understanding two competing fragmentation channels:

-

The Acetyl Elimination Channel: The most thermodynamically favorable pathway for protonated acetoxyflavones (

) is the elimination of the acetyl group as neutral ketene ( -

The Retro-Diels-Alder (RDA) Channel: High-energy collision-induced dissociation (CID) cleaves the C-ring of the flavonoid. The resulting

and

Critical Analytical Challenge: Because the acetyl group is easily lost, the resulting MS/MS spectrum often mimics that of the deacetylated parent. To determine the position of the acetoxy group, one must carefully control collision energy (CE) to preserve the acetylated RDA fragments or rely on the specific abundance ratios of the demethoxylated progeny ions.

Experimental Protocol

Sample Preparation

-

Stock Solution: Dissolve 1 mg of the target acetoxy-trimethoxyflavone in 1 mL of HPLC-grade methanol.

-

Working Solution: Dilute to 1–5 µg/mL in 50:50 Methanol:Water + 0.1% Formic Acid.

-

Note: Formic acid is essential to promote protonation (

) over sodiation (

-

LC-MS/MS Conditions

-

Instrument: Q-TOF or Orbitrap (High-Resolution MS is preferred for exact mass confirmation).

-

Ionization Source: ESI Positive Mode (+).[2]

-

Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Desolvation Temp: 350°C (High temp ensures efficient desolvation but avoid >400°C to prevent in-source deacetylation).

-

-

Collision Energy (CE):

-

Stepped CE: 15, 30, 45 eV.

-

Reasoning: Low CE (15 eV) preserves the molecular ion and acetoxy-specific fragments. High CE (45 eV) forces the RDA cleavage required for ring mapping.

-

Results & Discussion: Fragmentation Logic

Primary Fragmentation Pathway (The "Ketene First" Rule)

Upon collisional activation, the

-

Observation: A dominant peak at

. -

Significance: This confirms the presence of an O-acetyl group (phenolic acetate). If the loss were 60 Da (Acetic Acid), it would suggest an aliphatic acetate or a specific ortho-effect, but for flavones, ketene loss is standard.

Secondary Pathway: Polymethoxy Patterning

Following the loss of the acetyl group, the ion behaves like a protonated trimethoxyflavone. The fragmentation proceeds via sequential losses of methyl radicals (

-

Diagnostic Sequence:

-

Differentiation: The intensity of the

peak varies by isomer.-

Example: If the methoxy group is at the 3-position (C-ring), the loss of

is highly favored due to resonance stabilization.

-

Isomer Differentiation via RDA Cleavage

To distinguish between isomers (e.g., 5-acetoxy-7,3',4'-trimethoxyflavone vs. 3-acetoxy-5,7,4'-trimethoxyflavone ), you must analyze the RDA fragments.

-

Mechanism: The C-ring cleaves at bonds 1 and 3.

-

Diagnostic Ions:

- : Contains the A-ring.

- : Contains the B-ring.

Decision Logic:

-

Identify the RDA fragments of the deacetylated core (since the acetyl is likely lost).

-

Scenario A (5-acetoxy): The acetyl group was on the A-ring. The RDA fragment

will correspond to the hydroxy form (mass shift consistent with -OH). -

Scenario B (3-acetoxy): The acetyl group was on the C-ring. The RDA cleavage mechanism is often inhibited or altered by C-3 substitution. A 3-acetoxy flavone often shows a base peak corresponding to the loss of ketene plus CO (

), a pathway less common for A-ring acetates.

Data Summary Tables

Table 1: Diagnostic Neutral Losses

| Neutral Loss (Da) | Formula | Structural Inference |

| 42.011 | Ketene. Diagnostic for O-acetoxy group. Primary loss. | |

| 15.023 | Methyl Radical. Loss from methoxy group.[2] | |

| 28.006 | Carbon Monoxide. C-ring contraction; common after methyl loss. | |

| 18.015 | Water. ortho-hydroxy/methoxy interaction. |

Table 2: Theoretical RDA Ions for Isomer Examples

Assuming Precursor MW = 370 Da (Acetoxy-Trimethoxyflavone)

| Isomer Structure | Key RDA Fragment ( | Key RDA Fragment ( | Interpretation |

| 5-Acetoxy-7,3',4'-trimethoxy | A-ring loses Acetyl | ||

| 7-Acetoxy-5,3',4'-trimethoxy | Indistinguishable from above by RDA alone; requires unique low-mass fingerprint. | ||

| 3'-Acetoxy-5,7,4'-trimethoxy | A-ring retains 2 OMe. B-ring loses Acetyl |

*Note: RDA ions often appear in their deacetylated form due to the high energy required for RDA cleavage.

Visualization of Fragmentation Pathways[6]

Figure 1: Fragmentation Logic Map

The following diagram illustrates the stepwise degradation of a generic acetoxy-trimethoxyflavone, highlighting the divergence between Acetyl loss and RDA cleavage.

Figure 1: Mechanistic flow of acetoxy-trimethoxyflavone fragmentation in ESI(+). The green node represents the deacetylated core which serves as the intermediate for further structural elucidation.

References

-

Demarque, D. P., et al. (2016). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products.[3] Natural Product Reports. [Link]

-

Justesen, U., et al. (1998).[4] Quantitative analysis of flavonols, flavones, and flavanones in fruits, vegetables and beverages by HPLC with photodiode array and mass spectrometric detection. Journal of Chromatography A. [Link]

-

Ma, Y. L., et al. (1997).[4] Characterization of flavone and flavonol aglycones by collision-induced dissociation tandem mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

-

Vukics, V., & Guttman, A. (2010). Structural characterization of flavonoid glycosides by multi-stage mass spectrometry. Mass Spectrometry Reviews.[2][5] [Link]

Sources

- 1. The Mechanism of a Retro-Diels–Alder Fragmentation of Luteolin: Theoretical Studies Supported by Electrospray Ionization Tandem Mass Spectrometry Results - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Systematic Characterisation of the Fragmentation of Flavonoids Using High-Resolution Accurate Mass Electrospray Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

Troubleshooting & Optimization

Preventing hydrolysis of acetoxy groups during flavone extraction

Welcome to the technical support center for advanced phytochemical analysis. This guide is dedicated to a critical challenge in natural product chemistry: preventing the hydrolysis of acetoxy groups during the extraction and purification of acetylated flavones.

As researchers and drug development professionals, you understand that maintaining the structural integrity of your target compounds is paramount for accurate biological evaluation and downstream applications. Acetylated flavones, a class of compounds with significant therapeutic potential, are particularly susceptible to degradation via deacetylation. This guide provides in-depth, field-proven insights and actionable protocols to help you navigate this challenge successfully.

Part 1: Understanding the Challenge - The Instability of the Acetoxy Group

The acetoxy (acetyl) group is an ester functional group. In the context of flavone chemistry, it is vulnerable to cleavage through hydrolysis, a chemical reaction in which a water molecule breaks one or more chemical bonds. This process, often catalyzed by the presence of acids or bases, converts the acetoxy group back into a hydroxyl group, fundamentally altering the chemical structure and, consequently, the biological activity of the molecule.[1]

The stability of an acetyl group on a flavone is influenced by several factors, including:

-

pH: Both acidic and basic conditions can catalyze the hydrolysis of the ester linkage. Flavonoids are generally more stable in acidic conditions, with degradation increasing at a pH above 7.0.[2][3] Basic conditions are generally more aggressive in promoting deacetylation.

-

Temperature: Higher temperatures accelerate the rate of hydrolysis.[4][5] While elevated temperatures can sometimes increase extraction yield, there is a significant risk of thermal decomposition for sensitive compounds like acetylated flavones.[4][5][6]

-

Enzymatic Activity: Plant tissues often contain esterase enzymes that can cleave acetyl groups.[7][8][9][10] These enzymes can become active during the extraction process if not properly denatured.[7][11]

-

Solvent System: The polarity and protic nature of the extraction solvent can influence the rate of hydrolysis.[12]

Below is a diagram illustrating the general mechanism of base-catalyzed hydrolysis of an acetylated flavone.

Caption: Base-catalyzed hydrolysis of an acetylated flavone.

Part 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during the extraction and handling of acetylated flavones in a direct question-and-answer format.

Q1: I'm seeing a lower than expected yield of my target acetylated flavone, and I suspect it's being deacetylated during extraction. How can I confirm this?

A1: Your suspicion is a common one. To confirm hydrolysis, you should perform a comparative analysis of your crude extract and a reference standard of the acetylated flavone using High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV-Vis or Mass Spectrometry).[13][14][15]

-

Troubleshooting Steps:

-

Analyze your crude extract by HPLC: Look for a peak that corresponds to the retention time of the deacetylated form of your flavone. You can predict this based on the increased polarity of the hydroxyl group compared to the acetoxy group.

-

Co-injection: If you have a standard for the deacetylated flavone, co-inject it with your extract. An increase in the peak area of the suspected deacetylated compound will confirm its identity.

-

LC-MS Analysis: Use Liquid Chromatography-Mass Spectrometry to check for the presence of a molecular ion corresponding to the mass of the deacetylated flavone.[16][17]

-

Q2: What are the most critical parameters to control during extraction to prevent hydrolysis?

A2: The three most critical parameters to control are pH, temperature, and enzyme activity.

-

pH Control: The extraction solvent should be maintained at a neutral or slightly acidic pH.[2] Studies have shown that flavonoid recoveries increase in acidic pH (2.5–3.5) and decrease at higher pH values.[12] For example, some studies suggest that a pH between 5 and 7 is ideal for flavonoid stability.[2]

-

Temperature Management: Perform extractions at room temperature or below.[2] If possible, use a cold extraction method (e.g., maceration in a refrigerator at 4°C). Avoid heating or refluxing the extraction mixture, as high temperatures can lead to the degradation of thermolabile components.[18]

-

Enzyme Denaturation: Fresh plant material should be flash-frozen in liquid nitrogen immediately after harvesting and then lyophilized. This process helps to denature esterase enzymes that can cause deacetylation.[7][11]

Q3: Which solvents are best for extracting acetylated flavones while minimizing hydrolysis?

A3: The choice of solvent is crucial. You need a solvent that can efficiently solubilize your target compound without promoting hydrolysis. Non-polar solvents are generally preferred for acetylated flavonoids.[19]

-

Recommended Solvents:

-

Ethyl Acetate: An excellent choice due to its medium polarity and aprotic nature. It is less likely to participate in hydrolysis compared to protic solvents.[20]

-

Dichloromethane (DCM): A non-polar, aprotic solvent that can be effective for less polar acetylated flavones.[19]

-

Acetone: A polar aprotic solvent that can be used, but it should be of high purity and free of water.

-

-

Solvents to Use with Caution:

-

Methanol and Ethanol: These are protic solvents and can contribute to solvolysis (a reaction similar to hydrolysis where the solvent is the nucleophile). If used, they should be of the highest purity and the extraction time should be minimized.[14]

-

-

Solvent Purity: Always use high-purity, anhydrous solvents to minimize the presence of water, which is a key reactant in hydrolysis.

Q4: I've successfully extracted my acetylated flavone, but I'm seeing degradation during solvent removal. What's happening?

A4: This is a common issue that arises from concentrating the sample. The prolonged exposure to even moderate heat during solvent evaporation can cause hydrolysis.

-

Solution: Use a rotary evaporator (roto-vap) with the water bath set to a low temperature (≤ 40°C). For very sensitive compounds, consider using a centrifugal evaporator which does not require heating. It's also crucial to remove the solvent as quickly as possible to prevent the degradation of thermolabile compounds.[18]

Part 3: Preventative Strategies & Recommended Protocols

To proactively avoid the hydrolysis of acetoxy groups, we recommend the following workflow.

Caption: Workflow for preserving acetylated flavones.

Protocol 1: Cold Maceration for Extraction

This protocol is designed to minimize hydrolysis by controlling temperature and avoiding harsh conditions.[21]

-

Preparation of Plant Material:

-

Harvest fresh plant material and immediately flash-freeze in liquid nitrogen.

-

Lyophilize (freeze-dry) the material to remove water and denature enzymes.

-

Grind the dried material to a fine powder.

-

-

Extraction:

-

Place the powdered plant material in an Erlenmeyer flask.

-

Add anhydrous ethyl acetate in a 1:10 (w/v) ratio (e.g., 10 g of plant material in 100 mL of ethyl acetate).

-

Seal the flask and place it on an orbital shaker in a cold room or refrigerator (4°C).

-

Macerate for 24 hours.

-

-

Filtration and Concentration:

-

Filter the mixture through Whatman No. 1 filter paper.

-

Wash the residue with a small amount of cold ethyl acetate.

-

Combine the filtrates and concentrate under reduced pressure using a rotary evaporator with a water bath temperature not exceeding 40°C.

-

-

Storage:

-

Store the crude extract at -20°C under an inert atmosphere (e.g., nitrogen or argon) to prevent degradation.[2]

-

Data Summary: Solvent Selection and Conditions

| Solvent System | pH Range | Temperature | Suitability for Acetylated Flavones |

| Ethyl Acetate | Neutral | Cold to RT (4-25°C) | Excellent[20] |

| Dichloromethane | Neutral | Cold to RT (4-25°C) | Very Good (for less polar compounds)[19] |

| Acetone (Anhydrous) | Neutral | Cold to RT (4-25°C) | Good |

| Methanol/Ethanol | Neutral | Cold (4°C) | Use with caution, short duration[14] |

| Water/Aqueous Buffers | pH < 7 | Cold (4°C) | Not recommended for primary extraction |

Part 4: Concluding Remarks

The successful isolation of acetylated flavones hinges on a meticulous approach that prioritizes the stability of the acetoxy group at every stage. By controlling pH, temperature, and enzymatic activity, and by selecting appropriate aprotic solvents, researchers can significantly improve the yield and purity of these valuable compounds. Always validate your final product using appropriate analytical techniques to ensure its structural integrity.

We hope this guide serves as a valuable resource in your research endeavors. For further inquiries or application-specific support, please do not hesitate to contact our technical support team.

References

-

Frontiers. (2020, September 24). Extraction of Flavonoids From Natural Sources Using Modern Techniques. [Link]

-

PMC. (n.d.). Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers. [Link]

-

CORE. (n.d.). ESTERASE ACTIVITY FROM THE GERMINATED JATROPHA CURCAS SEEDS IN DIFFERENT EXTRACTION BUFFERS. [Link]

-

ResearchGate. (n.d.). The enzyme activities of plant-derived esterases from different sources.... [Link]

-

PubMed. (2020, October 15). Pineapple Peel Extract as an Effective Substrate for Esterase Production from Bacillus subtilis E9. [Link]

-

PMC. (2022, February 21). Enzymes-Assisted Extraction of Plants for Sustainable and Functional Applications. [Link]

-

IJCRT.org. (2024, December 12). Isolation, Characterization And Partial Purification Of Esterase From Vigna Aconitifolia Seeds. [Link]

-

ResearchGate. (n.d.). Influence of extraction methods on stability of flavonoids | Request PDF. [Link]

-

PMC. (2025, July 2). Study on the extraction and stability of total flavonoids from Millettia speciosa Champ. [Link]

-

MDPI. (2022, August 26). Unveiling Natural and Semisynthetic Acylated Flavonoids: Chemistry and Biological Actions in the Context of Molecular Docking. [Link]

-

Springer. (n.d.). Techniques for extraction and isolation of natural products: A comprehensive review. [Link]

-

Journal of Drug Delivery and Therapeutics. (2024, June 15). Modern Chromatographic Methods for Determination Flavonoids. [Link]

-

MDPI. (2022, November 21). Modern Techniques for Flavonoid Extraction—To Optimize or Not to Optimize?. [Link]

-

PMC. (n.d.). Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2022, June 28). Various Analytical Techniques for the Isolation and Identification of Flavonoid Compounds: A Descriptive Review. [Link]

-

Springer. (n.d.). Determination of Flavonoids and Phenolic Acids in Plant Materials Using SLE-SPE-UHPLC-MS/MS Method. [Link]

-

AZoLifeSciences. (2021, August 24). Detecting and Identifying Flavonoids. [Link]

-

Encyclopedia MDPI. (2023, July 5). Natural Product Extraction Techniques. [Link]

-

PMC. (n.d.). Environmentally Friendly Methods for Flavonoid Extraction from Plant Material: Impact of Their Operating Conditions on Yield and Antioxidant Properties. [Link]

-

PubMed. (2011, May 6). Influence of extraction methods on stability of flavonoids. [Link]

-

SciSpace. (2020, June 10). Conventional and Emerging Extraction Processes of Flavonoids. [Link]

-

PMC. (n.d.). Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties. [Link]

-

MDPI. (2020, December 1). Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. [Link]

-

ResearchGate. (n.d.). The effect of pH on the extraction yield of flavonoids. [Link]

-

SCIRP. (n.d.). Optimizing Extraction of Phenolics and Flavonoids from Solanum ferox Fruit. [Link]

-

MDPI. (2022, February 17). Effect of Temperatures on Polyphenols during Extraction. [Link]

-

BIO Web of Conferences. (n.d.). Effect of pH on the color thermal degradation of Clitoria ternatea anthocyanin-impregnated Whatman paper. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Extraction, Characterization, Stability and Biological Activity of Flavonoids Isolated from Chamomile Flowers - PMC [pmc.ncbi.nlm.nih.gov]

- 3. bio-conferences.org [bio-conferences.org]

- 4. Study on the extraction and stability of total flavonoids from Millettia speciosa Champ - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Temperature-dependent studies on the total phenolics, flavonoids, antioxidant activities, and sugar content in six onion varieties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. Pineapple Peel Extract as an Effective Substrate for Esterase Production from Bacillus subtilis E9 - PubMed [pubmed.ncbi.nlm.nih.gov]